![molecular formula C19H16FNO6S B3005053 methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1357703-28-6](/img/structure/B3005053.png)
methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Description
The compound of interest, methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, is a derivative of the benzothiazine class, which is known for its potential pharmacological properties. Benzothiazine derivatives have been extensively studied due to their anti-inflammatory, analgesic, and antimicrobial activities .
Synthesis Analysis
The synthesis of benzothiazine derivatives often begins with saccharin sodium salt as a precursor. A straightforward synthesis of a related compound, methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, was achieved in five steps, indicating the potential for a similar synthetic route for the compound . Another study describes the alkylation of a benzothiazine derivative with ethyl iodide, which could be relevant to the ethoxycarbonyl group present in the target molecule .
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives is characterized by the presence of a thiazine ring, which often adopts a half-chair conformation. This conformation has been observed in various derivatives, such as those with chlorophenyl and pentyl/pentenyl substituents . The molecular structure is crucial as it can influence the biological activity of the compound.
Chemical Reactions Analysis
Benzothiazine derivatives can undergo various chemical reactions, including alkylation, as mentioned earlier. The reactivity of the benzothiazine core can lead to the formation of different products depending on the reaction conditions and substituents involved . For instance, the reaction with heteroarylhydrazines can yield different types of products, such as hydrazonopropanoates and pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazine derivatives, such as solubility, melting point, and crystalline structure, can vary based on the substituents attached to the core structure. Polymorphism is a notable property, as seen in the ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, which exists in monoclinic and orthorhombic forms, each with distinct biological activities . The presence of different substituents can also affect the lipophilicity of the compounds, which in turn influences their antimicrobial activity .
Future Directions
Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and potential applications. Compounds with similar structures have been studied for their antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties , suggesting potential areas of interest for future investigation.
properties
IUPAC Name |
methyl 4-(4-ethoxycarbonylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO6S/c1-3-27-18(22)12-4-7-14(8-5-12)21-11-17(19(23)26-2)28(24,25)16-9-6-13(20)10-15(16)21/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRHVYKCKJMTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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